Methaqualone 6-O-|A-D-Glucuronide

Descripción general

Descripción

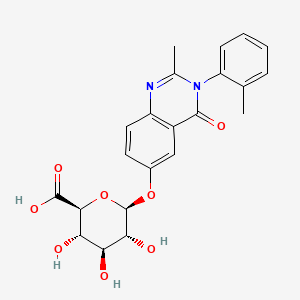

Methaqualone 6-O-|A-D-Glucuronide is a biochemical compound with the molecular formula C22H22N2O8 and a molecular weight of 442.42 . It is a glucuronide conjugate of methaqualone, a sedative-hypnotic drug that was widely used in the mid-20th century for its calming effects . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of Methaqualone 6-O-|A-D-Glucuronide involves the glucuronidation of methaqualone. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.

Análisis De Reacciones Químicas

Methaqualone 6-O-|A-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Methaqualone 6-O-|A-D-Glucuronide is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it can be used in various fields of scientific research, including:

Chemistry: For studying the chemical properties and reactions of glucuronide conjugates.

Biology: For investigating the metabolic pathways and biological effects of methaqualone and its derivatives.

Mecanismo De Acción

The mechanism of action of Methaqualone 6-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. Methaqualone itself acts as a central nervous system depressant by binding to GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative and hypnotic effects . The glucuronide conjugate may have similar interactions, but its specific mechanism of action is less well-studied.

Comparación Con Compuestos Similares

Methaqualone 6-O-|A-D-Glucuronide can be compared with other glucuronide conjugates and sedative-hypnotic drugs. Similar compounds include:

Methaqualone: The parent compound, known for its sedative-hypnotic effects.

Barbiturates: A class of drugs with similar central nervous system depressant effects.

Benzodiazepines: Another class of sedative-hypnotic drugs that act on GABA-A receptors.

This compound is unique due to its specific glucuronide conjugation, which may affect its pharmacokinetics and biological activity.

Actividad Biológica

Methaqualone, a member of the quinazolinone class, is a sedative-hypnotic drug that was historically used to treat insomnia and anxiety. Its active metabolite, Methaqualone 6-O-β-D-Glucuronide , has garnered attention for its biological activity and potential therapeutic implications. This article explores the biological activity of this glucuronide derivative, focusing on its pharmacodynamics, pharmacokinetics, and clinical relevance.

Methaqualone primarily acts as a positive allosteric modulator at GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). The mechanism involves binding to a site distinct from the GABA binding site, thereby increasing neuronal inhibition. Methaqualone 6-O-β-D-Glucuronide retains similar properties, modulating GABA-A receptor activity, which is crucial for its sedative effects .

Key Functional Properties

Research indicates that methaqualone exhibits diverse functionalities across various GABA-A receptor subtypes:

| GABA-A Receptor Subtype | Activity |

|---|---|

| α1,2,3,5β2,3γ2S | Positive Allosteric Modulator |

| α4,6β1,2,3δ | Variable (Inactivity to Superagonism) |

| α4β2δ | Positive Allosteric Modulator |

| α6β2,3δ | Positive Allosteric Modulator |

This variability suggests that methaqualone can exert both excitatory and inhibitory effects depending on the receptor composition .

Pharmacokinetics

Methaqualone 6-O-β-D-Glucuronide is formed through glucuronidation in the liver, which enhances its solubility and facilitates excretion. The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed post-administration.

- Peak Plasma Concentration : Achieved within several hours.

- Half-Life : Ranges from 20 to 60 hours.

- Protein Binding : Approximately 70–80% .

Clinical Studies and Case Reports

Several clinical studies have documented the effects of methaqualone and its metabolites. For instance:

-

Case Study on Drug Interaction :

A study involving a patient with a history of substance abuse highlighted prolonged detection of methaqualone metabolites in urine despite cessation of use. This case emphasized the importance of understanding the metabolism and detection windows for methaqualone derivatives in clinical settings . -

Electrophysiological Studies :

Research conducted on rodent models demonstrated that methaqualone alters cortical neuron activity in a manner similar to barbiturates. The findings indicated that methaqualone's effects on GABA-A receptors correlate with observed behavioral changes such as sedation and anticonvulsant activity .

Safety and Toxicology

While methaqualone has therapeutic applications, it poses significant risks:

- Overdose Risks : High doses can lead to severe respiratory depression, coma, or death. The risk is exacerbated when combined with other CNS depressants like alcohol .

- Toxicity Profile : Methaqualone exhibits neurotoxic potential in overdose scenarios; thus, monitoring and management protocols are critical in clinical environments .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXWFAVXGQVYFU-KSSXRGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857965 | |

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67982-37-0 | |

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.